3-heptyl-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-heptyl-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a heptyl chain, a methyl group, and a methylphenyl group attached to a tetrahydropyrimido[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-heptyl-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include heptyl bromide, methylamine, and 4-methylbenzaldehyde. The key steps in the synthesis may involve:
Alkylation: Heptyl bromide reacts with a suitable nucleophile to form the heptyl chain.
Condensation: Methylamine and 4-methylbenzaldehyde undergo condensation to form the methylphenyl group.
Cyclization: The intermediate compounds undergo cyclization to form the tetrahydropyrimido[2,1-f]purine core.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-heptyl-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the heptyl or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-heptyl-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-heptyl-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-heptyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Lacks the methyl group on the phenyl ring.
3-heptyl-1-methyl-9-(4-chlorophenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in 3-heptyl-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H31N5O2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-heptyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H31N5O2/c1-4-5-6-7-8-14-28-21(29)19-20(25(3)23(28)30)24-22-26(15-9-16-27(19)22)18-12-10-17(2)11-13-18/h10-13H,4-9,14-16H2,1-3H3 |
InChI Key |
YSMUJBNPEYWMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)C)N(C1=O)C |
Origin of Product |
United States |
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